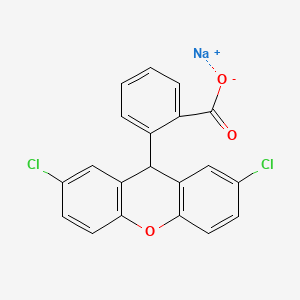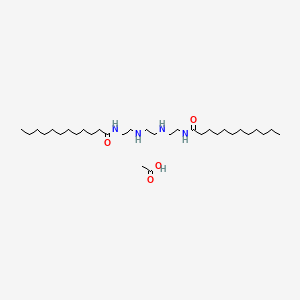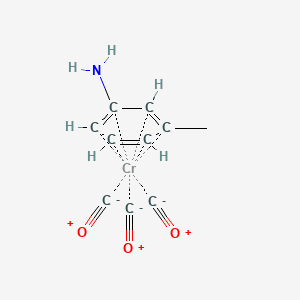
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a long hydrocarbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- typically involves multiple steps, including the bromination of a precursor compound, followed by acylation and hydroxylation reactions. The reaction conditions may vary, but common reagents include bromine, acetic anhydride, and hydroxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
相似化合物的比较
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-: Similar structure but with different substituents.
Acetamide, 2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-: Similar structure with a chlorine atom instead of bromine.
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxydecyl)-: Similar structure with a shorter hydrocarbon chain.
Uniqueness
The uniqueness of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- lies in its specific combination of functional groups and the presence of a bromine atom, which may impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
62881-06-5 |
|---|---|
分子式 |
C16H32BrNO3 |
分子量 |
366.33 g/mol |
IUPAC 名称 |
2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32BrNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3 |
InChI 键 |
NKELXXXZJPOUCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CN(CCO)C(=O)CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)













